![molecular formula C24H20N4O4S B12036862 4-[({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12036862.png)
4-[({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzamide
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Overview
Description
4-[({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, introduction of the methoxyphenyl group, and subsequent functionalization to introduce the sulfanyl and acetyl groups. The final step involves the coupling of the intermediate with benzamide under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could result in derivatives with different substituents.
Scientific Research Applications
4-[({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways or diseases.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
- N-(2,4-Dimethoxyphenyl)-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
4-[({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions
Biological Activity
The compound 4-[({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzamide is a complex organic molecule with potential biological activity. Its structure includes a quinazoline moiety, which is known for various pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structure
The molecular formula of the compound is C25H21N3O5S, with a molecular weight of approximately 475.53 g/mol. The compound features a quinazoline backbone substituted with a methoxyphenyl group and a sulfanylacetylamino side chain.
Properties
Property | Value |
---|---|
Molecular Formula | C25H21N3O5S |
Molecular Weight | 475.53 g/mol |
CAS Number | 498546-63-7 |
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer activity. For instance, derivatives containing quinazoline structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-436) and prostate cancer cells.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxicity of related quinazoline derivatives using the MTT assay. The results demonstrated IC50 values ranging from 2.57 to 11.50 µM, indicating considerable potency compared to standard chemotherapeutics like Olaparib.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 2.57 | MDA-MB-436 (Breast) |
Compound B | 8.90 | PC-3 (Prostate) |
Olaparib | 10.70 | MDA-MB-436 |
Antiviral Activity
Some derivatives of quinazoline have also been explored for their antiviral properties, particularly against viruses such as the varicella-zoster virus and cytomegalovirus (CMV). These studies suggest that modifications to the quinazoline core can enhance antiviral efficacy.
The biological activity of This compound is believed to involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it triggers programmed cell death in malignant cells.
- Antioxidant Activity : Some studies indicate that similar compounds possess antioxidant properties, potentially contributing to their therapeutic effects.
Research Findings and Literature Review
A comprehensive review of literature reveals various studies highlighting the biological activities associated with quinazoline derivatives:
- Antioxidant and Enzyme Inhibition : Research indicates that compounds with structural similarities show significant antioxidant activity and inhibit key enzymes related to oxidative stress.
- Cytotoxicity Studies : Multiple studies have confirmed the cytotoxic effects against several cancer cell lines, reinforcing the potential use of these compounds in oncology.
- Antiviral Studies : Investigations into antiviral efficacy have shown promising results against specific viral strains, suggesting further exploration in virology.
Properties
Molecular Formula |
C24H20N4O4S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-[[2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzamide |
InChI |
InChI=1S/C24H20N4O4S/c1-32-18-12-10-17(11-13-18)28-23(31)19-4-2-3-5-20(19)27-24(28)33-14-21(29)26-16-8-6-15(7-9-16)22(25)30/h2-13H,14H2,1H3,(H2,25,30)(H,26,29) |
InChI Key |
IVAYVUMNOVWQIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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